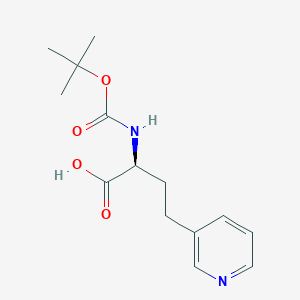

(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C14H20N2O4 |

|---|---|

Molekulargewicht |

280.32 g/mol |

IUPAC-Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-3-ylbutanoic acid |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)7-6-10-5-4-8-15-9-10/h4-5,8-9,11H,6-7H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |

InChI-Schlüssel |

ZZPXUFOJUGQLSY-NSHDSACASA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC1=CN=CC=C1)C(=O)O |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CCC1=CN=CC=C1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with a suitable pyridine derivative.

Formation of the Butanoic Acid Backbone: The butanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be used to modify the pyridine ring or the butanoic acid backbone.

Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share the Boc-protected amino acid framework but differ in substituents and chain length:

Physicochemical and Functional Comparisons

Solubility

- Pyridin-3-yl derivative (Target): Moderate solubility in polar solvents (e.g., DMSO, methanol) due to the pyridine nitrogen’s lone pair .

- Phenyl derivative (98628-27-4): Lower solubility in water; better suited for organic phase reactions .

- Trifluoro derivative (2242426-52-2): Increased lipophilicity from CF₃ groups, reducing aqueous solubility but improving membrane permeability .

Reactivity

- Boc Deprotection: All analogs undergo acid-mediated Boc cleavage, but electron-withdrawing groups (e.g., CF₃ in 2242426-52-2) may accelerate this process .

- Peptide Coupling: Steric hindrance from ethylphenyl (80102-29-0) or dimethyl groups (2242426-52-2) slows amide bond formation compared to the linear target compound .

Biologische Aktivität

(S)-2-((tert-Butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid, commonly referred to as Boc-amino acid derivative, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

- IUPAC Name : this compound

- Molecular Formula : C13H18N2O4

- Molecular Weight : 266.29 g/mol

- CAS Number : 37535-57-2

- Purity : ≥95%

The primary biological activity of this compound is attributed to its role as a substrate or inhibitor in various enzymatic pathways. Notably, it has been studied for its interaction with aminoacyl-tRNA synthetases, which are crucial for protein synthesis in organisms.

Enzyme Inhibition Studies

A significant study focused on the compound's inhibitory effects on Trypanosoma brucei methionyl-tRNA synthetase (MetRS). The compound exhibited moderate inhibition with an IC50 value of approximately 288 nM, indicating potential as a lead compound for developing anti-trypanosomal therapies .

Biological Activity Overview

| Activity | Effect | Reference |

|---|---|---|

| Inhibition of MetRS | IC50 = 288 nM | |

| Antiparasitic activity | Potent against Trypanosoma brucei | |

| Low toxicity to mammalian cells | Promising selectivity for target organisms |

Case Studies and Research Findings

- Antiparasitic Activity : Research has shown that derivatives of this compound can inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness. The best-performing derivatives displayed EC50 values in the low nanomolar range, suggesting effective antiparasitic properties while minimizing toxicity to mammalian cells .

- Structure-Activity Relationship (SAR) : A study investigating various structural modifications revealed that certain substitutions on the pyridine ring significantly affected the compound's potency against T. brucei. For instance, modifications that enhanced hydrogen bonding capabilities improved inhibitory activity .

- Pharmacokinetics : The pharmacokinetic profile of this compound was evaluated in murine models, showing favorable absorption and distribution characteristics. Notably, one derivative demonstrated a brain/plasma ratio of 0.27, indicating good central nervous system penetration potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.